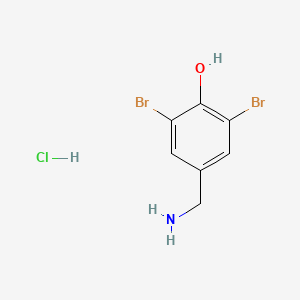
3,5-Dibromo-4-hydroxybenzylamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
Research has shown that derivatives of hydroxybenzaldehyde, which share structural similarities with 3,5-Dibromo-4-hydroxybenzylamine hydrochloride, are pivotal in synthesizing heterocyclic compounds. These derivatives serve as intermediates in multi-component reactions, leading to the formation of compounds with significant biological activities. For example, the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones from aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3, highlights the versatility of hydroxybenzaldehyde derivatives in organic synthesis (Laroum et al., 2019).
Biological Activities
The biological activities of compounds structurally related to this compound, such as their antioxidant properties, have been extensively studied. For instance, the antioxidant evaluation of various synthetic compounds shows the importance of phenolic structures in scavenging free radicals, a property that could be inferred for this compound due to its hydroxybenzyl component (Munteanu & Apetrei, 2021).
Environmental Impact and Treatment
The presence and fate of brominated and hydroxylated compounds in the environment, especially water bodies, have been a concern. Studies reviewing the occurrence and behavior of parabens, which include brominated analogs, emphasize the need for understanding the environmental impact of such compounds. Although not directly related to this compound, these studies highlight the persistence and potential toxicity of brominated organic compounds in aquatic environments (Haman et al., 2015).
Applications in Wastewater Treatment
The enzymatic treatment of pollutants, a method applicable to the degradation of recalcitrant compounds in wastewater, showcases the potential utility of enzymes in treating water contaminated with brominated organic chemicals. This approach may offer insights into methods for degrading or transforming this compound and similar compounds, enhancing their removal from industrial effluents and wastewater (Husain & Husain, 2007).
Mechanism of Action
Biochemical Pathways
A new oxidative decarboxylation pathway for 3,5-Dibromo-4-hydroxybenzoate (DBHB) catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .
Action Environment
The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment, and its environmental fate is of great concern . Aerobic and anaerobic reductive dehalogenations are the only two reported pathways for DBHB catabolism . The discovery of a new catabolic pathway for DBHB and clarification of the genetic determinants underlying the pathway broaden our knowledge of the catabolic diversity of halogenated HBs in microorganisms .
Safety and Hazards
The safety data sheet for 3,5-Dibromo-4-hydroxybenzylamine indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion . In case of contact, the affected area should be washed off with soap and plenty of water, and medical attention should be sought . The compound is not classified as hazardous according to the 2012 OSHA Hazard Communication Standard .
properties
IUPAC Name |
4-(aminomethyl)-2,6-dibromophenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO.ClH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWXRDQBCVAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![([ring-D5]Phe3)-Octreotide Acetate](/img/structure/B3214121.png)


